Cas no 209395-32-4 (N-Propargylmaleimide)

N-Propargylmaleimide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dione,1-(2-propynyl)-(9CI)
- N-Propargylmaleimide
- 1-(2-Propyn-1-yl)-1H-pyrrole-2,5-dione
- <2-Hydroxy-propyl>-<prop-2-inyl>-ether
- <i>N<
- 1-methyl-2-propargyloxyethanol
- 1-Prop-2-inyl-naphthalin
- 1-prop-2-ynyl-naphthalene
- 1-prop-2-ynyloxy-propan-2-ol
- 1-prop-2-ynylpyrrole-2,5-dione
- 1-Propargylnaphthalin
- 1-Propargyloxy-propanol-2
- N-propyn-3-ylmaleimide
- propargylmaleimide
- propylene glycol monopropargyl ether
- N-Propargyl-maleimide
- 1-(PROP-2-YN-1-YL)PYRROLE-2,5-DIONE
- MFCD12090919
- P2139
- CS-0216479
- A12257
- BS-13280
- 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Z440631924
- 1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione
- 209395-32-4
- n-propargyl maleimide
- OBYJFWVFCFYKNY-UHFFFAOYSA-N
- AKOS009808459
- EN300-44468
- DB-115763
- SCHEMBL379033
-
- MDL: MFCD12090919
- インチ: InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2
- InChIKey: OBYJFWVFCFYKNY-UHFFFAOYSA-N
- ほほえんだ: O=C1/C=C\C(=O)N1CC#C
計算された属性
- せいみつぶんしりょう: 135.03200
- どういたいしつりょう: 135.032028402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 55.0 to 60.0 deg-C
- ふってん: 88°C/2mmHg(lit.)
- フラッシュポイント: 106.9±15.0 °C
- PSA: 37.38000
- LogP: -0.51750
- じょうきあつ: 0.0±0.5 mmHg at 25°C
N-Propargylmaleimide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Propargylmaleimide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0216479-100mg |
1-(Prop-2-yn-1-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |
209395-32-4 | ≥97.0% | 100mg |
$55.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2139-25mg |
N-Propargylmaleimide |
209395-32-4 | 98.0%(LC&N) | 25mg |
540.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click324-100mg |
N-Propargylmaleimide |
209395-32-4 | 100mg |
2925.0CNY | 2021-08-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2139-100mg |
N-Propargylmaleimide |
209395-32-4 | 98.0%(LC&N) | 100mg |
1420.0CNY | 2021-08-03 | |
abcr | AB505927-1 g |
N-Propargylmaleimide, 98%; . |
209395-32-4 | 98% | 1g |
€294.50 | 2022-03-01 | |
TRC | P839740-250mg |
N-Propargylmaleimide |
209395-32-4 | 250mg |
$873.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868137-100mg |
N-Propargylmaleimide |
209395-32-4 | ≥98% | 100mg |
¥1,320.00 | 2022-10-10 | |
Enamine | EN300-44468-10.0g |
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
209395-32-4 | 95.0% | 10.0g |
$608.0 | 2025-03-15 | |
Enamine | EN300-44468-0.05g |
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
209395-32-4 | 95.0% | 0.05g |
$26.0 | 2025-03-15 | |
Enamine | EN300-44468-0.1g |
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
209395-32-4 | 95.0% | 0.1g |
$36.0 | 2025-03-15 |
N-Propargylmaleimide 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
N-Propargylmaleimideに関する追加情報
Comprehensive Overview of N-Propargylmaleimide (CAS No. 209395-32-4): Properties, Applications, and Research Trends
N-Propargylmaleimide (CAS No. 209395-32-4) is a specialized organic compound belonging to the maleimide family, characterized by its unique propargyl functional group. This compound has garnered significant attention in recent years due to its versatile reactivity, particularly in click chemistry and polymer science. Its molecular structure, featuring both a maleimide ring and a terminal alkyne, makes it a valuable building block for synthesizing advanced materials, bioconjugates, and pharmaceuticals.
The growing interest in N-Propargylmaleimide is closely tied to its role in bioorthogonal chemistry, a field that enables selective reactions in living systems without interfering with native biochemical processes. Researchers frequently search for "N-Propargylmaleimide click chemistry applications" or "CAS 209395-32-4 solubility," reflecting the demand for practical insights into its handling and reactivity. The compound's compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made it indispensable for labeling biomolecules, designing drug-delivery systems, and developing diagnostic tools.
From a synthetic perspective, N-Propargylmaleimide exhibits excellent thermal stability and solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). These properties are critical for industrial applications, where users often inquire about "N-Propargylmaleimide storage conditions" or "209395-32-4 safety data." Proper storage in anhydrous environments at low temperatures is recommended to preserve its reactivity, as moisture may lead to hydrolysis of the maleimide ring.
Recent advancements in materials science have highlighted the compound's utility in designing self-healing polymers and responsive hydrogels. For instance, its alkyne group participates in cross-linking reactions, enabling the creation of dynamic networks that repair mechanical damage autonomously. Such innovations align with the surge in searches for "smart materials using N-Propargylmaleimide" and "sustainable polymer additives," underscoring its relevance in eco-friendly technologies.
In the pharmaceutical sector, N-Propargylmaleimide serves as a key intermediate for targeted drug conjugates. Its ability to form stable linkages with thiol-containing biomolecules (e.g., cysteine residues) has been exploited in antibody-drug conjugates (ADCs), a hot topic in oncology research. Queries like "N-Propargylmaleimide in cancer therapy" or "209395-32-4 peptide modification" reflect the compound's expanding role in precision medicine.
Environmental considerations are also shaping research around N-Propargylmaleimide. Scientists are exploring its degradation pathways and green chemistry alternatives to traditional synthesis methods. This aligns with global trends toward "biodegradable maleimide derivatives" and "low-toxicity crosslinkers," addressing regulatory and sustainability concerns.
To conclude, N-Propargylmaleimide (CAS No. 209395-32-4) stands at the intersection of multiple cutting-edge disciplines, from bioconjugation to advanced material design. Its dual functionality and adaptability ensure its continued prominence in both academic and industrial settings, driven by evolving demands for innovation in healthcare, electronics, and environmental science.
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